molecular formula C15H28N2O3 B2854698 2-ethoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide CAS No. 2034443-50-8

2-ethoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide

Cat. No.: B2854698
CAS No.: 2034443-50-8
M. Wt: 284.4
InChI Key: QADYXFZACBCQPF-UHFFFAOYSA-N
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Description

2-ethoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide is a complex organic compound with the molecular formula C15H28N2O3 and a molecular weight of 284.4. This compound is characterized by the presence of a tetrahydro-2H-pyran ring, a piperidine ring, and an acetamide group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide involves multiple steps, starting with the preparation of key intermediates. One common approach is the reaction of N-methoxy-N-methyl-4-piperidone with tetrahydro-2H-pyran-4-ylmethylamine under controlled conditions . The reaction typically requires anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process optimization focuses on maximizing yield and purity while minimizing waste and energy consumption. Advanced purification techniques such as chromatography and crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

2-ethoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as a component in advanced materials.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-3,4-dihydro-2H-pyran: A structurally related compound with similar chemical properties.

    1-(tetrahydro-2H-pyran-4-yl)ethanone: Another related compound used in organic synthesis.

Uniqueness

2-ethoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

2-ethoxy-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3/c1-2-19-12-15(18)16-11-13-3-7-17(8-4-13)14-5-9-20-10-6-14/h13-14H,2-12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADYXFZACBCQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCC1CCN(CC1)C2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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